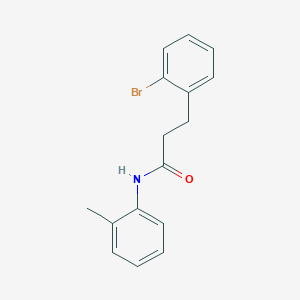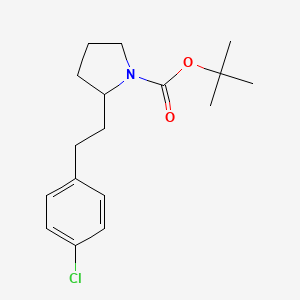
Tert-butyl 2-(4-chlorophenethyl)pyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 2-(4-chlorophenethyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C17H24ClNO2 and a molecular weight of 309.83 g/mol . This compound is characterized by the presence of a pyrrolidine ring, a tert-butyl ester group, and a 4-chlorophenethyl substituent. It is used in various research and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(4-chlorophenethyl)pyrrolidine-1-carboxylate typically involves the reaction of 2-(4-chlorophenethyl)pyrrolidine-1-carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3’-dimethylaminopropyl)carbodiimide (EDCI) . The reaction is carried out in an organic solvent like dichloromethane or toluene under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to consistent product quality.
化学反応の分析
Types of Reactions
Tert-butyl 2-(4-chlorophenethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the 4-chlorophenethyl group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenethyl derivatives.
科学的研究の応用
Tert-butyl 2-(4-chlorophenethyl)pyrrolidine-1-carboxylate is utilized in various scientific research applications, including:
Chemistry: As a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Medicine: Potential use in the development of new therapeutic agents targeting specific receptors or enzymes.
Industry: Used in the production of fine chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of tert-butyl 2-(4-chlorophenethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. The presence of the 4-chlorophenethyl group enhances its binding affinity and specificity .
類似化合物との比較
Similar Compounds
Tert-butyl 2-(4-aminophenyl)pyrrolidine-1-carboxylate: Similar structure but with an amino group instead of a chlorophenethyl group.
Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: Contains a piperazine ring instead of a pyrrolidine ring.
Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate: Another piperazine derivative with a hydrazino group.
Uniqueness
Tert-butyl 2-(4-chlorophenethyl)pyrrolidine-1-carboxylate is unique due to the presence of the 4-chlorophenethyl group, which imparts specific chemical and biological properties. This group enhances the compound’s reactivity and binding affinity, making it valuable in various research and industrial applications.
特性
分子式 |
C17H24ClNO2 |
|---|---|
分子量 |
309.8 g/mol |
IUPAC名 |
tert-butyl 2-[2-(4-chlorophenyl)ethyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C17H24ClNO2/c1-17(2,3)21-16(20)19-12-4-5-15(19)11-8-13-6-9-14(18)10-7-13/h6-7,9-10,15H,4-5,8,11-12H2,1-3H3 |
InChIキー |
TYGXCVOGIBNBTA-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCCC1CCC2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(3aR,4R)-3a-(2-bromoprop-2-enyl)-6-methoxy-1,2,3,4-tetrahydropyrrolo[1,2-a]indol-4-yl]-4-methylbenzenesulfonamide](/img/structure/B11830083.png)
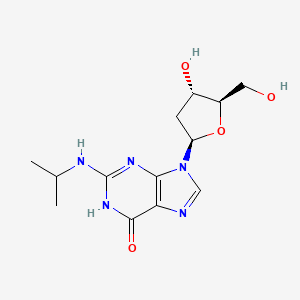
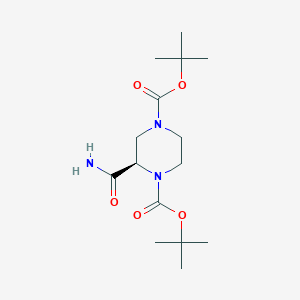
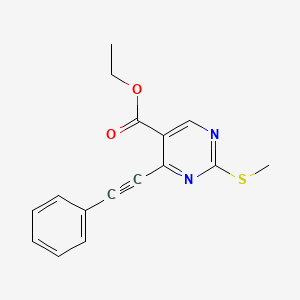
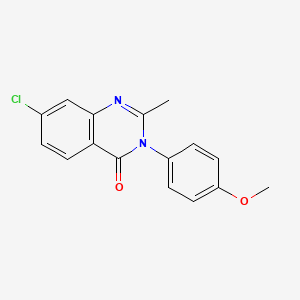
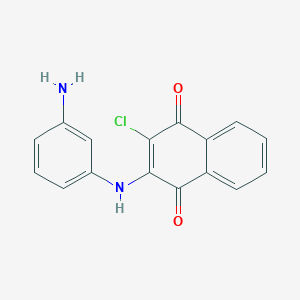
![2-([1,1'-Biphenyl]-3-yl)-4H-1-benzopyran-4-one](/img/structure/B11830127.png)
![Indeno[2,1-b]pyran, 4-butyl-2-phenyl-](/img/structure/B11830128.png)
![9-Bromo-6-phenyl-6H-benzofuro[2,3-b]indole](/img/structure/B11830133.png)




